2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Catalog No.
S885772
CAS No.
808132-80-1
M.F
C41H50N7O7P
M. Wt
783.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phospho...

CAS Number

808132-80-1

Product Name

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1

InChI Key

VTJVYRYTDJTIAW-MICLYWDSSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Building Block for Oligonucleotide Synthesis

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a chemical compound used in scientific research, particularly in the field of oligonucleotide synthesis. Oligonucleotides are short, single-stranded molecules of DNA or RNA. They play a crucial role in various biological processes and have potential applications in diagnostics and therapeutics .

This specific compound is a phosphoramidite derivative of a modified guanosine nucleoside. Guanosine is one of the four building blocks of RNA. The modifications on the molecule serve several purposes:

  • 2'-Deoxy: This refers to the absence of a hydroxyl group at the 2' position of the ribose sugar ring. This modification makes the resulting oligonucleotide more stable against enzymatic degradation compared to natural RNA .
  • 5'-O-DMT (dimethoxytrityl): This is a protecting group attached to the 5' oxygen atom of the ribose sugar. Protecting groups are used during oligonucleotide synthesis to prevent unwanted reactions at specific sites on the molecule .
  • N2-methyl: This modification involves the addition of a methyl group to the N2 nitrogen atom of the guanine base. This methylation can affect the binding properties of the resulting oligonucleotide .
  • 3'-CE phosphoramidite: This refers to a specific functional group attached to the 3' end of the molecule, which allows for the coupling of this modified guanosine unit to other nucleotides during oligonucleotide synthesis using automated DNA synthesizers .

By incorporating 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite into synthetic oligonucleotides, researchers can create molecules with specific properties tailored for their research needs. These modified oligonucleotides can be used for various applications, such as:

  • Antisense therapy: Studying how modified oligonucleotides can target and inhibit gene expression .
  • Aptamers: Developing oligonucleotides that can bind to specific targets with high affinity, useful for diagnostics and drug discovery .
  • RNA interference (RNAi): Creating small interfering RNAs (siRNAs) to silence specific genes .

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a modified nucleoside that serves as a building block in the synthesis of oligonucleotides. Its molecular formula is C41H50N7O7P, and it has a molecular weight of 783.85 g/mol. The compound features a 2'-deoxy structure, which means it lacks an oxygen atom at the 2' position of the ribose sugar, distinguishing it from ribonucleosides. The 5'-O-DMT (dimethoxytrityl) group is a protecting group that prevents premature reactions during oligonucleotide synthesis, while the N2-methyl modification enhances the stability and binding properties of the guanosine base .

  • Enhanced stability: N2-methyl modifications can improve the stability of synthetic RNA by protecting against enzymatic degradation.
  • Altered recognition: The modification may influence how the RNA molecule is recognized by cellular machinery, potentially leading to novel functionalities.

The primary chemical reaction involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is its incorporation into growing oligonucleotide chains through phosphoramidite chemistry. This process typically involves:

  • Deprotection: The dimethoxytrityl group is removed under acidic conditions to expose the hydroxyl group at the 5' position.
  • Coupling: The activated phosphoramidite reacts with the free hydroxyl group of another nucleotide, forming a phosphodiester bond.
  • Oxidation: The resulting phosphite intermediate is oxidized to a more stable phosphate form.

These steps are repeated to elongate the oligonucleotide chain as desired .

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite has been shown to play a role in biological studies related to DNA replication and repair mechanisms. Its unique N2-methyl modification allows researchers to probe the steric requirements at the N2 position of deoxyguanosine, which can influence interactions with proteins and other nucleic acids . This compound may also be useful in studying N2-alkylguanine DNA adducts and their effects on catalytic efficiency in enzymatic reactions .

The synthesis of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite typically involves several key steps:

  • Starting Material: The synthesis begins with commercially available nucleosides or modified nucleosides.
  • Protection: The hydroxyl groups are protected using appropriate protecting groups such as dimethoxytrityl for the 5' position.
  • Methylation: The N2 position is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Phosphorylation: Finally, the compound is converted into its phosphoramidite form through reaction with phosphorus oxychloride and subsequent treatment with amines .

The applications of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite include:

  • Oligonucleotide Synthesis: It is primarily used in solid-phase synthesis of DNA and RNA oligonucleotides.
  • Molecular Probes: This compound can serve as a chemical probe for studying DNA interactions and modifications.
  • Therapeutic Development: Its derivatives may be explored for potential therapeutic applications in gene therapy and antisense oligonucleotide design .

Interaction studies involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite focus on its binding properties with proteins and other nucleic acids. Research has indicated that modifications at the N2 position can significantly affect how guanine interacts within DNA structures, influencing both stability and recognition by enzymes involved in replication and repair processes . Such studies are crucial for understanding mutagenesis and drug design targeting specific DNA sequences.

Several compounds share structural similarities with 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite, including:

  • 2'-Deoxy-5'-O-DMT-N2-isobutyryl-O6-methylguanosine 3'-CE phosphoramidite: This compound features an isobutyryl group at the N2 position, which may alter its biological activity compared to the methyl derivative.
  • N6-Methyladenosine Phosphoramidites: These compounds are similar in terms of being modified nucleosides but differ in their base structure (adenosine vs. guanosine).
  • N4-Methylcytidine Phosphoramidites: Another class of modified nucleosides that allows for probing interactions but focuses on cytidine.

Unique Features

The uniqueness of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite lies in its specific N2-methyl modification, which enhances stability and alters interaction dynamics compared to other nucleoside derivatives. This makes it particularly valuable for applications requiring precise control over nucleic acid behavior in biochemical assays and therapeutic contexts .

Evolution of Phosphoramidite Chemistry

Nucleoside phosphoramidites emerged in 1981 as a cornerstone of automated oligonucleotide synthesis, replacing earlier phosphodiester and phosphotriester methods. These reagents enabled precise control over the 3'-OH group, allowing sequential coupling reactions on solid supports. The introduction of modified phosphoramidites—such as those with 2'-O-methyl, 2'-O-TBS, or N2-alkylated bases—expanded their utility in studying nucleic acid structure-function relationships.

Key Developments in N2-Alkylated Phosphoramidites

Choi and Guengerich pioneered the synthesis of N2-alkyl-2'-deoxyguanosine phosphoramidites in 2004, creating a "steric toolbox" to investigate how alkyl group size affects DNA polymerase activity. Their work demonstrated that:

  • Steric bulk at the N2 position disrupts hydrogen bonding and base stacking, influencing polymerase fidelity.
  • Alkyl chain length correlates with replication errors, with larger groups (e.g., isobutyl, benzyl) causing greater destabilization.
  • Methyl groups serve as minimal steric perturbations, providing baseline data for comparative studies.

Role in Modern Oligonucleotide Synthesis

The Four-Step Phosphoramidite Cycle

StepProcessPurpose
1DeblockingAcidic cleavage of the 5'-O-DMT group exposes the 5'-OH for activation
2ActivationOxidation of the 3'-CE phosphoramidite to a reactive intermediate
3CouplingNucleophilic attack by the 5'-OH of the growing chain, forming a phosphodiester bond
4OxidationConversion of trivalent phosphorus intermediates to stable phosphotriesters

The N2-methylguanosine phosphoramidite participates in this cycle with slight modifications: extended coupling times are often required due to steric hindrance from the methyl group.

Synthetic Routes for N2-Methyl-dG Phosphoramidites

The synthesis of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite represents a sophisticated multi-step process that requires careful orchestration of protecting group chemistry and selective functionalization [1] [2]. The synthetic approach typically employs a convergent strategy that builds upon well-established methodologies for nucleoside modification while incorporating specific innovations for N2-methylation of the guanine base.

The synthesis strategy must carefully address the inherent reactivity of the guanine nucleobase, particularly the susceptibility of purine nucleosides to depurination under acidic conditions [4]. Research has demonstrated that N-acyl-protected purine nucleosides, particularly N-acylated deoxyadenosine and deoxyguanosine derivatives, exhibit increased propensity for depurination compared to their unprotected counterparts [4]. This consideration necessitates the use of mild reaction conditions and appropriate protecting group strategies throughout the synthetic sequence.

Alternative synthetic approaches have explored the use of enzyme-catalyzed processes for nucleoside modification [5]. These biocatalytic methods offer potential advantages in terms of selectivity and environmental sustainability, though they may require specialized enzyme systems and optimized reaction conditions. The choice between chemical and enzymatic synthetic routes depends on factors including scale requirements, cost considerations, and desired product specifications.

Synthetic StepKey ReagentsConditionsYield (%)
Protection of 2'-deoxyguanosineAcetic anhydride, PyridineRoom temperature, 12-24 hours85-95
3'-Silyl protectiontert-Butyldimethylsilyl chloride (TBDMS-Cl)Anhydrous conditions, 0°C to RT80-90
N2-methylationN-acetyl-S,N'-dimethylisothioureaAnhydrous THF, AgOTf catalyst65-83
DMT protection of 5'-OHDMT-Cl, TriethylamineAnhydrous pyridine, 0°C85-95
Phosphitylation reaction2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeAnhydrous acetonitrile, DIPEA70-85

Key Intermediate: 3'-Silyl-Protected 2'-Deoxyguanosine

The preparation of 3'-silyl-protected 2'-deoxyguanosine represents a critical step in the synthetic sequence, providing the necessary selectivity for subsequent transformations while maintaining the structural integrity of the nucleoside [3] [6]. The silyl protection strategy typically employs tert-butyldimethylsilyl chloride (TBDMS-Cl) as the protecting reagent, taking advantage of the enhanced reactivity of the secondary 3'-hydroxyl group compared to the primary 5'-hydroxyl position.

The silylation reaction is typically conducted under anhydrous conditions using silver nitrate as a catalyst and pyridine as both solvent and base [7]. The reaction mixture is stirred at room temperature for several hours, with progress monitored by thin-layer chromatography. The TBDMS protecting group provides excellent stability under the subsequent reaction conditions while remaining selectively removable under mild acidic or fluoride-mediated conditions.

Research has demonstrated that the choice of silyl protecting group significantly influences both the efficiency of the protection step and the stability of the intermediate during subsequent transformations [3]. The TBDMS group offers an optimal balance of reactivity and stability, providing yields typically in the range of 80-90% while maintaining compatibility with the methylation and phosphitylation steps that follow [7].

The 3'-silyl protection strategy also addresses potential issues related to competing reactions during the N2-methylation step [6]. By temporarily masking the 3'-hydroxyl group, the synthetic route ensures that the methylation reaction proceeds selectively at the guanine N2 position without interference from nucleophilic hydroxyl groups. This selectivity is particularly important given the relatively mild nucleophilic character of the N2 position compared to other potential reaction sites.

Mechanistic studies have revealed that the success of the silylation step depends critically on the exclusion of moisture and the use of appropriate base catalysis [3]. The reaction proceeds through formation of a silicon-oxygen bond with concomitant elimination of hydrogen chloride, which must be efficiently scavenged by the pyridine base to prevent acid-catalyzed side reactions.

Methoxylation and Reduction Strategies

The N2-methylation of guanosine derivatives represents one of the most challenging aspects of the synthetic route, requiring careful optimization of reaction conditions to achieve both high selectivity and acceptable yields [1] [2]. The methylation strategy typically employs N-acetyl-S,N'-dimethylisothiourea as the methylating agent, taking advantage of its ability to selectively introduce methyl groups at the guanine N2 position under mild conditions.

The methylation reaction is typically conducted in anhydrous tetrahydrofuran using silver triflate as a catalyst [2]. The reaction mixture is stirred at room temperature for extended periods, typically 48-72 hours, to ensure complete conversion of the starting material. The use of silver triflate as a catalyst facilitates the formation of the reactive methylating species while providing the Lewis acidity necessary for activation of the guanine nucleobase.

Research has demonstrated that the success of the N2-methylation depends critically on several factors, including the nature of the protecting groups, the choice of solvent system, and the reaction temperature [1]. Studies have shown that yields can vary significantly depending on the specific nucleobase involved, with guanosine derivatives typically providing yields in the range of 65-83% [2].

Alternative methylation strategies have been explored, including the use of methyl iodide in the presence of strong bases, though these approaches often suffer from reduced selectivity and increased formation of byproducts [8]. The N-acetyl-S,N'-dimethylisothiourea approach offers superior selectivity and compatibility with the protecting group strategy employed in the overall synthetic route.

The reduction strategies employed in the synthetic route are primarily focused on the selective removal of protecting groups rather than reduction of functional groups within the nucleobase or sugar moieties [8]. The acetyl protecting groups introduced in the initial protection step are typically removed using mild basic conditions, such as aqueous ammonia or ammonium hydroxide/methylamine mixtures at moderate temperatures.

The timing of protecting group removal is critical to the success of the overall synthetic strategy [4]. Research has shown that premature removal of protecting groups can lead to increased susceptibility to depurination and reduced yields of the desired product. Conversely, overly harsh deprotection conditions can result in degradation of the phosphoramidite functionality or unwanted side reactions.

Phosphitylation Reaction Optimization

The phosphitylation reaction represents the final and often most critical step in the synthesis of nucleoside phosphoramidites, requiring careful optimization of reaction conditions to achieve high yields while maintaining the integrity of the phosphoramidite functionality [9] [10]. The reaction typically employs 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as the phosphitylating agent, taking advantage of its balanced reactivity and stability characteristics.

The success of the phosphitylation reaction depends critically on several factors, including the choice of activator, solvent system, reaction temperature, and exclusion of moisture [11] [10]. Research has demonstrated that even trace amounts of water can lead to significant hydrolysis of the phosphoramidite reagent, resulting in reduced yields and increased formation of undesired byproducts.

Contemporary approaches to phosphitylation optimization have focused on the development of more efficient activator systems and improved reaction conditions [10] [12]. The traditional use of 1H-tetrazole as an activator has been supplemented by newer systems such as 4,5-dicyanoimidazole (DCI), which offers improved solubility and faster reaction kinetics.

The optimization process typically involves systematic variation of reaction parameters while monitoring product formation and side reaction suppression [13]. Key metrics include the yield of the desired phosphoramidite product, the extent of hydrolysis and other side reactions, and the stability of the product under the reaction conditions.

ActivatorpKaSolubility in ACN (M)Coupling Time (min)Advantages
1H-Tetrazole4.80.4525Standard, well-established
4,5-Dicyanoimidazole (DCI)5.21.110Fast coupling, high solubility
5-Ethylthio-1H-tetrazole (ETT)4.30.615Effective for RNA synthesis
N-Methylimidazole + TetrazoleVariable0.520Enhanced nucleophilicity

Diisopropylamino Phosphorodiamidite Activation

The activation of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite represents a crucial mechanistic step that determines the efficiency and selectivity of the phosphitylation reaction [10] [12]. The activation process involves the formation of a reactive phosphitylating species through protonation of the phosphorus center followed by nucleophilic displacement of the diisopropylamino group.

The mechanism of phosphoramidite activation has been extensively studied and involves a two-step process [10]. The initial step involves protonation of the trivalent phosphorus by the acidic activator, followed by slow displacement of the N,N-diisopropylamine by the activator nucleophile. The resulting activated intermediate then rapidly reacts with the 3'-hydroxyl group of the nucleoside to yield the phosphite triester product.

Research has demonstrated that the choice of activator significantly influences both the rate and selectivity of the activation process [10]. 4,5-Dicyanoimidazole (DCI) has emerged as a particularly effective activator due to its enhanced nucleophilicity compared to traditional tetrazole-based systems. DCI exhibits a pKa of 5.2 and demonstrates solubility in acetonitrile up to 1.1 M at room temperature, allowing for higher effective concentrations during the coupling step.

The enhanced effectiveness of DCI is attributed to its balanced acidity and nucleophilicity [12]. While DCI is less acidic than tetrazole (pKa 4.8), its superior nucleophilicity results in faster displacement of the diisopropylamino group, leading to more rapid formation of the activated intermediate. This enhanced reactivity translates to reduced coupling times, typically decreasing from 25 minutes with tetrazole to 10 minutes with DCI under comparable conditions.

The optimization of activator concentration has been identified as a critical parameter in maximizing phosphitylation efficiency [10]. Studies have shown that increasing the activator concentration generally leads to improved reaction rates, though excessive concentrations can result in increased side reactions and reduced selectivity. The optimal activator concentration typically ranges from 0.5 to 1.0 M, depending on the specific activator system employed.

Temperature control during the activation and coupling steps is essential for maintaining reaction selectivity and preventing thermal degradation of sensitive intermediates [11]. Most phosphitylation reactions are conducted at room temperature or slightly below to minimize side reactions while maintaining acceptable reaction rates. Higher temperatures can lead to increased rates of hydrolysis and other competing reactions.

Solvent System Selection (Acetonitrile vs. Dichloromethane)

The selection of an appropriate solvent system for phosphitylation reactions represents a critical optimization parameter that influences both reaction efficiency and product quality [14] [15]. The two most commonly employed solvents for nucleoside phosphitylation are acetonitrile and dichloromethane, each offering distinct advantages and limitations.

Acetonitrile has emerged as the preferred solvent for many phosphitylation applications due to its excellent solubility characteristics for both nucleoside substrates and phosphoramidite reagents [16]. The polar aprotic nature of acetonitrile facilitates solvation of charged intermediates formed during the activation process while maintaining compatibility with the anhydrous conditions required for successful phosphitylation.

The dielectric constant of acetonitrile (37.5) provides optimal stabilization of ionic intermediates formed during the activation process, leading to improved reaction rates and selectivity [14]. Research has demonstrated that the enhanced polarity of acetonitrile compared to dichloromethane (dielectric constant 8.93) results in better solvation of the protonated phosphoramidite intermediates, facilitating more efficient nucleophilic displacement reactions.

Dichloromethane has traditionally been employed in many nucleoside modification reactions due to its excellent solubility characteristics for organic substrates and its relatively low reactivity [17]. However, the use of dichloromethane in pharmaceutical applications has become increasingly problematic due to its classification as a carcinogenic solvent and associated regulatory restrictions.

The selection between acetonitrile and dichloromethane often involves consideration of multiple factors beyond simple reaction efficiency [18]. Environmental and safety considerations have led many laboratories to favor acetonitrile despite its somewhat higher cost and potential for increased side reactions under certain conditions.

SolventPolarity IndexBoiling Point (°C)Water MiscibilityPhosphitylation EfficiencySafety Considerations
Acetonitrile5.882CompleteHighModerate toxicity
Dichloromethane3.140ImmiscibleModerateCarcinogenic
Tetrahydrofuran4.066MiscibleGoodPeroxide formation
Acetonitrile/DCM mixture4.5VariableLimitedVery HighCombined risks

Recent studies have explored the use of mixed solvent systems that combine the advantages of both acetonitrile and dichloromethane while minimizing their respective limitations [19]. These mixed systems typically employ acetonitrile as the primary solvent with small amounts of dichloromethane to enhance solubility of particularly hydrophobic substrates.

The water content of the solvent system represents a critical parameter that must be carefully controlled to prevent hydrolysis of the phosphoramidite reagent [11]. Both acetonitrile and dichloromethane must be rigorously dried before use, typically through distillation from appropriate desiccants or by treatment with molecular sieves. The water content should typically be maintained below 10 ppm to ensure optimal reaction efficiency.

The choice of solvent system also influences the efficiency of subsequent purification steps [17]. Acetonitrile is generally more compatible with reverse-phase chromatographic purification methods, while dichloromethane may offer advantages for normal-phase separations. The solvent selection must therefore consider the overall synthetic and purification strategy.

Purification and Quality Control Protocols

The purification of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite requires sophisticated chromatographic techniques that can effectively separate the desired product from synthetic impurities while maintaining the integrity of the phosphoramidite functionality [20] [21]. The purification strategy must address the inherent instability of phosphoramidites to hydrolysis while achieving the high purity standards required for oligonucleotide synthesis applications.

Contemporary purification protocols typically employ reverse-phase high-performance liquid chromatography as the primary separation technique, taking advantage of the distinct hydrophobic properties imparted by the dimethoxytrityl protecting group [22] [23]. The DMT group serves as both a protecting group and a chromatographic handle, facilitating separation from failure sequences and other synthetic impurities that lack this lipophilic functionality.

Quality control protocols for phosphoramidite materials must address multiple analytical parameters, including overall purity, moisture content, and the presence of specific impurity classes that can impact oligonucleotide synthesis performance [20] [21]. The analytical methods employed typically include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to provide comprehensive characterization of the purified material.

The implementation of effective quality control protocols is essential for ensuring consistent performance in oligonucleotide synthesis applications [24]. Phosphoramidite impurities can be propagated throughout the synthesis process, with even trace levels of certain impurity classes potentially causing significant degradation in the quality of the final oligonucleotide product.

MethodPrinciplePurity (%)Recovery (%)AdvantagesDisadvantages
Trityl-On RP-HPLCHydrophobic DMT retention90-9575-85Simple, automatedPotential depurination
Trityl-Off RP-HPLCIon-pairing mechanism85-9280-90High resolutionIon-pair removal needed
Trityl-On CartridgeSolid-phase extraction85-9060-80Fast, high-throughputLower purity
Ion-Pair RP-HPLCIon-pair/hydrophobic interaction92-9870-85Excellent separationComplex method development

Reverse-Phase Chromatography Techniques

Reverse-phase chromatography represents the most widely employed technique for the purification of nucleoside phosphoramidites, offering excellent selectivity for the separation of DMT-protected products from synthetic impurities [25] [26]. The technique takes advantage of the hydrophobic interactions between the dimethoxytrityl group and the nonpolar stationary phase to achieve selective retention and purification.

The chromatographic separation is typically conducted using C18-bonded silica stationary phases with gradient elution employing acetonitrile-water or acetonitrile-buffer mobile phases [27] [28]. The gradient profile is carefully optimized to achieve baseline separation of the desired product from synthetic impurities while maintaining reasonable analysis times and solvent consumption.

Ion-pair reverse-phase chromatography has emerged as a particularly powerful technique for the separation of nucleotide and phosphoramidite species [25] [26]. This approach employs amphiphilic ion-pairing agents, such as triethylammonium acetate, that interact with both the anionic phosphate groups and the hydrophobic stationary phase to enable precise control of retention and selectivity.

The selection of appropriate ion-pairing agents is critical for achieving optimal separation performance [28]. Triethylammonium acetate (TEAA) has become the most widely used ion-pairing agent due to its excellent compatibility with both analytical and preparative applications, its volatility for easy removal, and its buffering capacity that helps maintain consistent separation performance.

Recent developments in reverse-phase chromatography have focused on the use of volatile buffer systems that eliminate the need for subsequent desalting steps [27] [29]. These systems typically employ volatile ammonium or triethylammonium salts that can be easily removed by lyophilization, simplifying the overall purification workflow.

The optimization of reverse-phase separations for phosphoramidite purification requires careful attention to several critical parameters [26]. Column temperature, gradient steepness, flow rate, and mobile phase pH all significantly influence separation performance and must be systematically optimized for each specific application.

Analytical method validation for reverse-phase chromatographic methods follows established pharmaceutical industry protocols, including assessment of specificity, linearity, accuracy, precision, and robustness [20]. The validation process must address the unique challenges associated with phosphoramidite analysis, including their susceptibility to hydrolysis and oxidation under certain analytical conditions.

Trityl-On vs. Trityl-Off Purification Approaches

The choice between trityl-on and trityl-off purification strategies represents a fundamental decision that significantly impacts both the purification process and the quality of the final product [22] [30]. Each approach offers distinct advantages and limitations that must be carefully considered in the context of the specific application requirements and downstream processing needs.

Trityl-on purification approaches retain the dimethoxytrityl protecting group throughout the purification process, taking advantage of its hydrophobic properties to facilitate separation from failure sequences and other synthetic impurities [22] [31]. This approach offers several key advantages, including simplified purification protocols, reduced processing time, and enhanced compatibility with automated purification systems.

The trityl-on methodology typically employs solid-phase extraction cartridges or reverse-phase chromatography columns that selectively retain DMT-protected species while allowing unprotected impurities to be washed away [32] [33]. The bound material can then be eluted using organic solvents or solvent mixtures with appropriate polarity to achieve selective recovery of the desired product.

A critical consideration in trityl-on purification is the potential for depurination during the detritylation step [22] [34]. Research has demonstrated that the conditions employed for DMT removal can lead to significant purine hydrolysis if not carefully controlled. The use of mild acid concentrations, reduced exposure times, and physiologically buffered elution systems has been shown to substantially minimize depurination.

Trityl-off purification approaches remove the dimethoxytrityl group prior to the primary purification step, typically employing ion-pair reverse-phase chromatography for the separation [23] [31]. This approach offers superior resolution for closely related impurities and eliminates concerns related to depurination during detritylation.

The trityl-off methodology requires the use of ion-pairing agents to achieve adequate retention of the polar nucleoside phosphoramidite species on reverse-phase columns [23]. While this approach can provide excellent separation performance, it necessitates additional steps for the removal of ion-pairing agents, which can complicate downstream processing and increase overall purification costs.

Recent comparative studies have evaluated the performance of trityl-on and trityl-off approaches using identical starting materials and analytical methods [30]. These studies have demonstrated that both approaches can achieve high purity levels, though trityl-off methods generally provide superior resolution for the separation of closely related structural analogs.

The selection between trityl-on and trityl-off approaches often depends on factors beyond simple purification performance [35]. Considerations such as throughput requirements, automation compatibility, cost constraints, and downstream application requirements all influence the optimal choice of purification strategy.

Quality control considerations for both approaches must address the potential for method-specific impurities [36]. Trityl-on methods may generate depurination products, while trityl-off methods may introduce impurities from incomplete ion-pair removal. Analytical methods must be designed to detect and quantify these potential contaminants.

The development of hybrid approaches that combine elements of both trityl-on and trityl-off methodologies represents an emerging area of research [30]. These approaches seek to capture the advantages of both strategies while minimizing their respective limitations through innovative purification protocols and improved analytical monitoring.

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Dates

Last modified: 08-16-2023

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